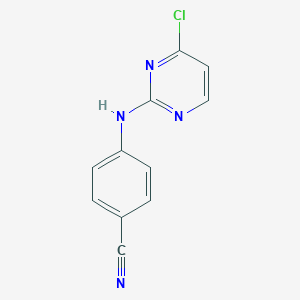

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4/c12-10-5-6-14-11(16-10)15-9-3-1-8(7-13)2-4-9/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCHAADSAYQDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458374 | |

| Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244768-32-9 | |

| Record name | 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244768-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244768329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: A Key Intermediate in Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a crucial chemical intermediate, most notably recognized for its role in the synthesis of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. This diarylpyrimidine derivative has garnered significant attention within the pharmaceutical industry due to its contribution to the development of potent antiviral therapies, particularly for Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its pivotal role in the production of Rilpivirine. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways are presented to support researchers and drug development professionals in their endeavors.

Chemical Identity and Properties

This compound is a pyrimidine derivative with the chemical formula C₁₁H₇ClN₄.[1][2] It is a white solid with a melting point of approximately 209-210°C.[3]

| Property | Value | Reference |

| CAS Number | 244768-32-9 | [1][4] |

| Molecular Formula | C₁₁H₇ClN₄ | [1] |

| Molecular Weight | 230.65 g/mol | [2][3] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile, 4-N[2(4-Chloropyrimidinyl)]-amino benzonitrile | [5] |

| Appearance | White solid | [3] |

| Melting Point | 209–210°C | [3] |

| ESI-MS | m/z 231.2 [M+H]⁺ | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of its precursor, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.

Experimental Protocol: Phosphorus Oxychloride-Mediated Chlorination[3]

This conventional method utilizes phosphorus oxychloride (POCl₃) as both a chlorinating agent and a solvent.

-

Reactants:

-

4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (3 equivalents)

-

Toluene (solvent)

-

-

Procedure:

-

To a solution of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile in toluene, add phosphorus oxychloride.

-

Heat the reaction mixture to 70°C.

-

Maintain the temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice-water, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dioxane/water) to yield the final product with a purity of >99.5%.[6]

-

-

Yield: 68–72%[3]

Application in the Synthesis of Rilpivirine

The most significant application of this compound is as a key building block in the synthesis of Rilpivirine, a potent NNRTI used in the treatment of HIV-1 infection.[3]

Experimental Protocol: Synthesis of Rilpivirine

The synthesis of Rilpivirine is achieved through a nucleophilic aromatic substitution reaction between this compound and (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride.

-

Reactants:

-

This compound

-

(2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride

-

Potassium carbonate (as a base)

-

Acetonitrile (solvent)

-

-

Procedure:

-

A mixture of this compound, (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride, and potassium carbonate in acetonitrile is prepared.

-

The reaction mixture is heated to reflux.

-

The reaction is monitored by TLC or HPLC until completion.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude Rilpivirine.

-

The crude product is purified by column chromatography or recrystallization to afford pure Rilpivirine.

-

Mechanism of Action of Rilpivirine

Rilpivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function, thereby preventing the conversion of viral RNA into DNA. This ultimately halts the replication of the virus.

Biological Activity of Rilpivirine and Related Diarylpyrimidines

Rilpivirine exhibits potent activity against both wild-type and NNRTI-resistant strains of HIV-1.[7] Its flexible structure allows it to adapt to mutations within the NNRTI binding pocket.

In Vitro Activity of Rilpivirine against HIV-1

| HIV-1 Strain | IC₅₀ (nM) | EC₅₀ (nM) | Reference |

| Wild-Type | 0.73 | 0.24 - 0.51 | [7][8] |

| L100I | - | < 1 | [7] |

| K103N | - | 0.35 | [7] |

| Y181C | - | < 2 | [8] |

| Y188L | - | < 2 | [8] |

| K103N/Y181C | - | 0.8 - 1.7 | [7] |

| K103N/L100I | - | 2.7 | [7] |

Rilpivirine Resistance-Associated Mutations (RAMs)

The emergence of drug resistance is a significant challenge in HIV therapy. Several mutations in the reverse transcriptase enzyme have been associated with reduced susceptibility to Rilpivirine.

| Mutation | Fold Change in RPV Susceptibility | Reference |

| K101E | 2.5 - 3 | [9] |

| E138K | 2.5 - 3 | [9] |

| Y181C | 2.5 - 3 | [9] |

| K101P | ~50 | [9] |

| Y181I/V | ~15 | [9] |

| M184I + E138K | ~7 | [9] |

| M184I + K101E | ~4.5 | [9] |

Broader Applications of this compound

While its primary role is in the synthesis of Rilpivirine, this compound serves as a versatile intermediate for the synthesis of a variety of other diarylpyrimidine derivatives with potential therapeutic applications.

Anticancer Activity

Derivatives of 2-amino-4,6-diarylpyrimidine have been synthesized and evaluated for their anticancer activities.[10] Some of these compounds have shown potent inhibitory activity against various cancer cell lines, such as K562 (chronic myeloid leukemia).[10] The mechanism of action for some of these derivatives involves the inhibition of kinases like ABL1.[10]

Other Antiviral and Biological Activities

The diarylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, and modifications of this core using intermediates like this compound have led to the discovery of compounds with a broad range of biological activities, including other antiviral properties.[11][12]

Conclusion

This compound is a cornerstone intermediate in the synthesis of the potent anti-HIV drug Rilpivirine. Its straightforward synthesis and reactive nature make it an invaluable tool for medicinal chemists. The continued exploration of diarylpyrimidine derivatives, facilitated by the availability of this key intermediate, holds promise for the development of new therapeutic agents to combat a range of diseases, from viral infections to cancer. This guide provides a foundational understanding for researchers and professionals in the field, enabling further innovation in drug discovery and development.

References

- 1. americanelements.com [americanelements.com]

- 2. 244768-32-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 244768-32-9 | Benchchem [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

- 7. apexbt.com [apexbt.com]

- 8. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of antiviral therapeutics. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its significant role in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to a chloropyrimidine ring via an amino bridge.

-

SMILES: N#Cc1ccc(Nc2nc(Cl)ccc2)cc1

-

InChI Key: QXCHAADSAYQDHL-UHFFFAOYSA-N[3]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, reaction optimization, and formulation development.

| Property | Value | Reference |

| Molecular Weight | 230.65 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [3][10] |

| Melting Point | 209-210 °C | [3] |

| Boiling Point (Predicted) | 415.7 °C at 760 mmHg | [11] |

| Solubility (Predicted) | Soluble in DMSO, DMF | [11] |

| pKa (Predicted) | 10.13 ± 0.40 | [11] |

| LogP (Predicted) | 2.27 | [11] |

Spectroscopic Data

While detailed spectra are not publicly available, the structural integrity of this compound is typically confirmed using standard spectroscopic techniques.

| Technique | Observation |

| Mass Spectrometry (ESI-MS) | A characteristic [M+H]⁺ peak is observed at m/z 231.2, confirming the molecular weight.[3] |

| ¹H NMR | Chemical shifts for the pyrimidine protons are expected in the range of δ 7.12–8.18 ppm. |

| ¹³C NMR | Expected to show signals corresponding to the carbon atoms in the benzonitrile and chloropyrimidine rings. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C≡N (nitrile) stretching, and C-Cl stretching are anticipated. |

Synthesis and Experimental Protocols

This compound is a synthetic intermediate and several methods for its preparation have been reported. The most common route involves the chlorination of a hydroxyl-pyrimidine precursor.

Conventional Synthesis via Phosphorus Oxychloride

This method involves the halogenation of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using phosphorus oxychloride (POCl₃).[3]

Reaction Scheme:

References

- 1. benchchem.com [benchchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 244768-32-9 | Benchchem [benchchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 244768-32-9|this compound|BLD Pharm [bldpharm.com]

- 6. americanelements.com [americanelements.com]

- 7. 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | 244768-32-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 244768-32-9 | 4-N[2(4-chloropyrimidinyl)]-amino benzonitrile | Tetrahedron [thsci.com]

- 10. 4-(4-Chloropyrimidin-2-yl)amino benzonitrile Manufacturer & Supplier in China | CAS 1240461-13-9 | Specifications, Safety, Applications, Quality Control [nj-finechem.com]

- 11. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for various derivatives of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a versatile scaffold in modern medicinal chemistry. This document delves into the molecular interactions, signaling pathways, and pharmacological effects of these compounds, which have shown significant therapeutic potential as antiviral agents, kinase inhibitors, and receptor antagonists. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1

Derivatives of this compound, particularly the diarylpyrimidine (DAPY) class, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection.[1][2] Prominent examples include Rilpivirine and Etravirine.

Mechanism of Action

Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain.[3][4] Instead, they act as non-competitive inhibitors by binding to an allosteric, hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, located approximately 10 Å from the polymerase active site.[3][4] This binding event induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.[3][5][6][7]

The flexibility of the diarylpyrimidine scaffold allows these molecules to bind to the RT enzyme in multiple conformations, a property often described as "wiggling" and "jiggling".[8][9] This adaptability enables them to maintain their inhibitory activity against HIV-1 strains that have developed resistance to first-generation NNRTIs through mutations in the binding pocket.[7][10]

Quantitative Data: Anti-HIV-1 Activity

The following table summarizes the in vitro antiviral activity of representative this compound derivatives against wild-type HIV-1.

| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |

| Rilpivirine | HIV-1 (wild-type) | Various | 0.07 - 1.2 | [11] |

| Etravirine | HIV-1 (wild-type) | Various | 0.9 - 4.3 | [5] |

| Diarylpyridine Derivative 5e | HIV-1 IIIB | CEMx174 | <10 | [12] |

| HIV-1 Inhibitor-54 | HIV-1 IIIB | MT-4 | 32 | [13] |

Experimental Protocols

This protocol is designed to determine the half-maximal effective concentration (EC50) of a test compound by measuring the inhibition of HIV-1 replication in a cell-based assay.[13]

Materials:

-

MT-4 cells (or other susceptible human T-cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

HIV-1 laboratory-adapted strain (e.g., IIIB)

-

Test compound stock solution in DMSO

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. Ensure cells are in the logarithmic growth phase on the day of the assay.

-

Compound Dilution: Prepare a series of dilutions of the test compound in culture medium.

-

Infection: a. Plate MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well. b. Add the diluted test compound to the wells. c. Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. d. Include control wells with cells and virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

MTT Assay: a. Add MTT reagent to each well and incubate for 4 hours at 37°C. b. Add solubilization buffer to each well to dissolve the formazan crystals. c. Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell protection for each concentration of the inhibitor compared to the virus control. b. Determine the EC50 value by plotting the percentage of protection against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibitors for Cancer Therapy

Derivatives of this compound have been investigated as inhibitors of various protein kinases, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15][16] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][17]

Mechanism of Action

These pyrimidine-based derivatives typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules.[17] This inhibition blocks the activation of signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.[18] The ultimate effect is the suppression of tumor-induced angiogenesis, leading to a reduction in tumor growth and metastasis.[14]

Quantitative Data: VEGFR-2 Inhibition

The following table presents the in vitro VEGFR-2 inhibitory activity of several pyrimidine-based compounds.

| Compound Class | Specific Derivative | IC50 (nM) | Reference |

| Furopyrimidine | 15b | - | [14] |

| Thienopyrimidine | 21b | 33.4 | [14] |

| Thienopyrimidine | 21c | 47.0 | [14] |

| Thienopyrimidine | 21e | 21 | [14] |

| Bis([5][11]triazolo)[4,3-a:3',4'-c]quinoxaline | 23j | 3.7 | |

| N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide | SP2 | 6820 | [16] |

Experimental Protocols

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the VEGFR-2 kinase using a luminescent assay.[18][19][20]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound in DMSO

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: Add the diluted test compound and VEGFR-2 enzyme to the wells of a 384-well plate.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: a. Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. b. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Adenosine Receptor Antagonists

Derivatives of this compound have also been explored as antagonists of adenosine receptors, particularly the A2A and A2B subtypes.[21] These receptors are implicated in various physiological processes, and their modulation has therapeutic potential in areas such as neurodegenerative diseases and immuno-oncology.[22]

Mechanism of Action

Adenosine, an endogenous nucleoside, activates G-protein coupled adenosine receptors. The A2A and A2B receptor subtypes are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[21] In the context of the tumor microenvironment, elevated adenosine levels can suppress the anti-tumor immune response.

This compound-based antagonists competitively bind to the A2A and/or A2B adenosine receptors, preventing their activation by adenosine. This blockade inhibits the production of cAMP and can restore the function of immune cells, such as T cells, within the tumor microenvironment.[21]

Quantitative Data: Adenosine Receptor Antagonism

Quantitative data for the adenosine receptor antagonist activity of this compound derivatives is an active area of research. The table below will be populated as more data becomes publicly available.

| Compound | Receptor Subtype | Assay Type | Ki (nM) or IC50 (nM) | Reference |

| To be determined | A2A | Binding | TBD | |

| To be determined | A2B | Binding | TBD |

Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific adenosine receptor subtype.[23][24][25]

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., A2A)

-

Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM NECA)

-

Test compound in DMSO

-

96-well filter plates (GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membranes.

-

Test Compound Wells: Add the serially diluted test compound, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. c. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of a diverse range of therapeutic agents. The derivatives have demonstrated potent and specific mechanisms of action as non-nucleoside reverse transcriptase inhibitors, kinase inhibitors, and adenosine receptor antagonists. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this promising class of compounds for the treatment of viral infections, cancer, and other diseases.

References

- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]

- 2. Rilpivirine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. Rilpivirine - BioPharma Notes [biopharmanotes.com]

- 9. researchgate.net [researchgate.net]

- 10. Etravirine - Wikipedia [en.wikipedia.org]

- 11. [Mechanism of action and pharmacokinetics of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]

- 17. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Adenosine receptor antagonists: Recent advances and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Assay in Summary_ki [bindingdb.org]

The Pivotal Role of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in the Synthesis of Rilpivirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. Rilpivirine is a key therapeutic agent in the management of HIV-1 infection.[1] This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support process optimization and further research in antiviral drug development.

Introduction to Rilpivirine and its Synthesis

Rilpivirine, with the chemical name (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile, is a highly potent second-generation NNRTI.[1] Its synthesis is a multi-step process, with the formation of the diarylpyrimidine core being a crucial phase. The overall synthesis of Rilpivirine is primarily divided into three key stages: the synthesis of the (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride intermediate, the synthesis of the this compound intermediate, and the final condensation of these two fragments to yield Rilpivirine.[2]

The intermediate, this compound, serves as a cornerstone in this synthetic strategy. Its activated chloro-group on the pyrimidine ring is susceptible to nucleophilic substitution by the amino group of the second intermediate, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, thereby forming the central diarylpyrimidine scaffold of the Rilpivirine molecule.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound (Intermediate 3) is a critical step that has been a focus of process optimization to improve overall yield and efficiency.[1][3] One common and effective pathway involves the chlorination of a hydroxyl precursor, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (compound 13).[1]

Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (Compound 13)

A prevalent method for the synthesis of compound 13 involves the reaction of 2-methylthio-4-pyrimidinone with p-aminobenzonitrile.[1]

Experimental Protocol: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13) [1]

-

Reagents: 2-methylthio-4-pyrimidinone (10 g, 70 mmol), p-aminobenzonitrile (9.14 g, 77 mmol).

-

Procedure:

-

The starting materials are combined and stirred under an inert atmosphere.

-

The reaction mixture is heated to 160 °C for 2 hours.

-

The temperature is then increased to 180 °C and maintained for an additional 4 hours.

-

After cooling to room temperature, N,N-dimethylformamide is added to the mixture.

-

The mixture is subjected to ultrasonic vibration for 30 minutes.

-

The resulting solid is collected by filtration, washed with acetonitrile and dichloromethane, and dried under vacuum.

-

-

Yield: 10.3 g (70%) of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile as a white solid.[1]

Chlorination to this compound (Intermediate 3)

The hydroxyl group of compound 13 is then converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the target intermediate.[1]

Experimental Protocol: Synthesis of this compound (3) [1][2]

-

Reagents: 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (compound 13), phosphorus oxychloride (POCl₃), crushed ice, potassium carbonate.

-

Procedure:

-

Compound 13 is dissolved in phosphorus oxychloride at 0 °C.

-

The mixture is then refluxed for 1 hour.[2]

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is slowly poured into crushed ice and stirred for 30 minutes.

-

The resulting precipitate is collected by filtration.

-

The filter cake is dissolved in water, and the pH is adjusted to 7–8 with potassium carbonate.

-

The solid is again collected by filtration, washed with acetonitrile, and dried.

-

-

Spectroscopic Data: ¹H NMR (400 MHz, DMSO-d₆): δ 10.58 (s, 1H), 8.55 (d, J = 5.2 Hz, 1H), 7.87 (dd, 4H), 7.13 (d, J = 5.2 Hz, 1H); ESI-MS: m/z 231.2 [M+H]⁺.[1]

Final Condensation Step: Synthesis of Rilpivirine

The final step in the synthesis of Rilpivirine involves the nucleophilic substitution reaction between this compound and (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride.[1][2]

Experimental Protocol: Synthesis of Rilpivirine (1) [1][2]

-

Reagents: (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (Intermediate 2), this compound (Intermediate 3), acetonitrile.

-

Procedure (Conventional Method):

-

Intermediates 2 and 3 are reacted in acetonitrile under reflux conditions.

-

The reaction is maintained for 69 hours.

-

-

Procedure (Microwave-Assisted Method): An optimized method utilizes microwave irradiation in acetonitrile at 140°C for 90 minutes.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13)

| Parameter | Value | Reference |

| Starting Materials | 2-methylthio-4-pyrimidinone, p-aminobenzonitrile | [1] |

| Reaction Temperature | 160 °C for 2h, then 180 °C for 4h | [1] |

| Yield | 70% | [1] |

Table 2: Synthesis of this compound (3)

| Parameter | Value | Reference |

| Starting Material | 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile | [1] |

| Reagent | Phosphorus oxychloride (POCl₃) | [1] |

| Reaction Condition | Reflux for 1 hour | [2] |

| Yield | 89% | [1][2] |

| Melting Point | 209-210 °C | [1][2] |

Table 3: Synthesis of Rilpivirine (1)

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Starting Materials | Intermediate 2 and Intermediate 3 | Intermediate 2 and Intermediate 3 | [1][2] |

| Solvent | Acetonitrile | Acetonitrile | [1][2][4] |

| Reaction Condition | Reflux | 140 °C | [1][2][4] |

| Reaction Time | 69 hours | 90 minutes | [1][2][4] |

| Yield | 68.6% | 71% | [1][2][4] |

Visualized Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of Rilpivirine, with a focus on the formation of the key intermediate, this compound.

Caption: Synthetic pathway of Rilpivirine.

Caption: Experimental workflow for Intermediate 3.

Conclusion

The synthesis of this compound is a pivotal step in the overall production of Rilpivirine. The efficiency of this step significantly impacts the total yield of the final active pharmaceutical ingredient. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development, enabling process optimization and the exploration of novel synthetic routes. The use of microwave-assisted synthesis in the final condensation step highlights a promising avenue for reducing reaction times and improving yields, contributing to more efficient and cost-effective manufacturing of this vital antiretroviral medication.

References

The Pivotal Role of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in the Synthesis and Biological Exploration of Diarylpyrimidine Derivatives

For Immediate Release

This technical guide delves into the diverse biological activities of diarylpyrimidine (DAPY) derivatives synthesized from the key intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. This versatile scaffold has given rise to a plethora of compounds with significant therapeutic potential, ranging from antiviral and anticancer to anti-inflammatory agents. This document provides researchers, scientists, and drug development professionals with a consolidated overview of their quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

Diarylpyrimidine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The synthetic accessibility and modular nature of these compounds, often originating from the precursor this compound, have made them a focal point of extensive research. This intermediate is notably crucial in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine, used in the treatment of HIV-1.[1][2] Beyond their antiviral properties, novel DAPY derivatives have shown potent activity as kinase inhibitors, microtubule destabilizers, and anti-inflammatory agents, highlighting the broad therapeutic window of this chemical class.[3][4][5]

Biological Activities of Diarylpyrimidine Derivatives

The biological effects of diarylpyrimidine derivatives are diverse, with significant findings in oncology, virology, and immunology. The substitution patterns on the aryl rings and the pyrimidine core dictate the specific molecular targets and the resulting pharmacological response.[6]

Anticancer Activity

A significant body of research has focused on the anticancer properties of DAPY derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases crucial for cancer cell proliferation and survival, and the disruption of microtubule dynamics.

Kinase Inhibition: Several diarylpyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are often dysregulated in cancer.[7] For instance, certain 4,6-diaryl-substituted pyrimidines exhibit high inhibitory potency against phosphoinositide-3-kinases (PI3Ks), key enzymes in oncology.[3] The pyrazolo[3,4-d]pyrimidine scaffold, an analogue of the diarylpyrimidine core, is a known bioisostere of adenine and effectively mimics ATP binding in the hinge region of various kinases, including Aurora kinases and Polo-like kinases (PLK).[7][8]

Microtubule Destabilization: A series of novel diarylpyrimidine derivatives have been designed as microtubule destabilizers, acting as analogs of Combretastatin A-4 (CA-4).[4] These compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4]

Antiviral Activity

The most prominent application of diarylpyrimidine derivatives is in the development of antiviral agents, particularly for HIV-1. This compound is a key building block for the synthesis of Rilpivirine, a highly potent NNRTI.[1] These inhibitors bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and prevents viral replication.[1]

Anti-inflammatory and Anti-angiogenic Activities

Diarylpyrimidine derivatives have also demonstrated potential in treating inflammatory conditions and diseases driven by angiogenesis. Certain amino derivatives of diaryl pyrimidines and azolopyrimidines have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6).[5] Additionally, some diarylureas and diarylamides featuring an oxazolo[5,4-d]pyrimidine scaffold have been identified as inhibitors of angiogenesis, a critical process in tumor growth and metastasis.[9] These compounds were found to suppress the activation of PI3K and ERK 1/2 phosphorylation.[9]

Quantitative Biological Data

The following tables summarize the quantitative data for various diarylpyrimidine derivatives, showcasing their potency against different biological targets.

Table 1: Anticancer Activity of Diarylpyrimidine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 11s | SGC-7901 | Antiproliferative (MTT) | 12.0 | [4] |

| HeLa | Antiproliferative (MTT) | 15.3 | [4] | |

| MCF-7 | Antiproliferative (MTT) | 16.7 | [4] | |

| 9k | A549 | Antiproliferative | 2.14 | [10] |

| HCT-116 | Antiproliferative | 3.59 | [10] | |

| PC-3 | Antiproliferative | 5.52 | [10] | |

| MCF-7 | Antiproliferative | 3.69 | [10] | |

| 13f | A549 | Antiproliferative | 1.98 | [10] |

| HCT-116 | Antiproliferative | 2.78 | [10] | |

| PC-3 | Antiproliferative | 4.27 | [10] | |

| MCF-7 | Antiproliferative | 4.01 | [10] | |

| 3b | C32 (Melanoma) | Cytotoxicity | 24.4 | [11] |

| A375 (Melanoma) | Cytotoxicity | 25.4 | [11] |

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Pyrimidine Derivatives | Aurora A | 0.0012 | [7] |

| Aurora B | 0.00037 | [7] | |

| PLK | 0.00083 | [7] | |

| Pyrazolo[3,4-d]pyrimidine | BTK | 0.00795 | [8] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning the biological evaluation of diarylpyrimidine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., SGC-7901, HeLa, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

-

Compound Treatment: The cells are then treated with various concentrations of the diarylpyrimidine derivatives and a positive control (e.g., Combretastatin A-4) for a specified period, typically 48 or 72 hours.[4][12]

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]

Tubulin Polymerization Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., >99% pure from porcine brain), a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9), and various concentrations of the test compound or a known inhibitor (e.g., colchicine) is prepared.

-

Initiation of Polymerization: The mixture is incubated at 37°C to initiate tubulin polymerization.

-

Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) over time using a fluorescence spectrophotometer.

-

Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits the extent of tubulin polymerization by 50% compared to the vehicle control.

Kinase Inhibition Assay

-

Assay Components: The assay is typically performed in a 96- or 384-well plate format and includes the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various detection methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

IC50 Determination: The IC50 value is calculated from the dose-response curve of the compound's inhibitory effect on kinase activity.

Signaling Pathways and Experimental Workflows

The biological activities of diarylpyrimidine derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical workflow for drug discovery and evaluation.

Caption: Anticancer mechanisms of diarylpyrimidine derivatives.

References

- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diarylureas and Diarylamides with Oxazolo[5,4-d]pyrimidine Scaffold as Angiogenesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the key pharmaceutical intermediate, 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (CAS No: 244768-32-9). This compound is a critical building block in the synthesis of the non-nucleoside reverse transcriptase inhibitor, rilpivirine. This document summarizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.58 | Singlet | - | 1H | -NH- |

| 8.55 | Doublet | 5.2 | 1H | Pyrimidine C6-H |

| 7.87 | Doublet | 8.8 | 2H | Benzonitrile C2-H, C6-H |

| 7.87 | Doublet | 8.8 | 2H | Benzonitrile C3-H, C5-H |

| 7.13 | Doublet | 5.2 | 1H | Pyrimidine C5-H |

Note: The original source describes the benzonitrile protons as a doublet of doublets for four protons. Based on the expected A₂B₂ system for a 1,4-disubstituted benzene ring, this has been interpreted as two distinct doublets with likely very similar chemical shifts.

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion |

| ESI-MS | Positive | 231.2 | [M+H]⁺ |

Table 3: Other Spectroscopic Data

| Technique | Data |

| ¹³C NMR | Data not available in the reviewed literature. |

| IR Spectroscopy | Data not available in the reviewed literature. |

Experimental Protocols

The data presented in this guide are based on the synthesis and characterization of this compound as described in the scientific literature.[1]

Synthesis of this compound

The title compound was synthesized by the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile. The hydroxyl-substituted precursor was treated with phosphorus oxychloride (POCl₃) under reflux conditions. Following the reaction, the mixture was cooled and carefully poured onto crushed ice. The pH of the resulting aqueous solution was adjusted to 7-8 with potassium carbonate, leading to the precipitation of the product. The solid was then filtered, washed with acetonitrile, and dried to yield this compound as a white solid.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

Mass Spectrometry (MS) The mass spectrum was obtained using electrospray ionization (ESI) in positive ion mode. The analysis confirmed the molecular weight of the compound, with the protonated molecule [M+H]⁺ being observed.[1]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Thermostability and Decomposition of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the thermal properties of this molecule is critical for ensuring safety, optimizing process conditions, and maintaining product quality in drug development and manufacturing.

Thermal Stability and Decomposition Data

The thermal stability of this compound has been characterized, with key data points summarized below. It is important to note that while a specific decomposition temperature is reported, detailed public data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are limited. The information presented here is based on available product specifications and literature on analogous compounds.

Table 1: Summary of Thermal Properties for this compound

| Parameter | Value | Method | Notes |

| Melting Point | 209–210°C[1] | Not Specified | |

| Decomposition Temperature | Decomposes above 210°C[1] | Not Specified | Exothermic degradation has been noted[1]. |

| Purity (by HPLC) | >98% | High-Performance Liquid Chromatography | |

| Storage Temperature | 2-8°C[2] | Not Applicable | Recommended for long-term storage to prevent degradation. |

Experimental Protocols

The following sections detail the standard experimental methodologies for evaluating the thermostability and decomposition of pharmaceutical intermediates like this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Simultaneous TGA-DSC analysis is a powerful technique to assess thermal stability by measuring changes in mass and heat flow as a function of temperature.[3][4][5]

Objective: To determine the onset temperature of decomposition, mass loss during decomposition, and the associated heat flow (endothermic or exothermic).

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is employed.

Experimental Procedure:

-

Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an appropriate crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The sample is placed in the TGA/DSC furnace.

-

An inert purge gas, such as nitrogen or argon, is passed through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program: The sample is heated at a constant rate, typically 10°C/min, over a specified temperature range (e.g., from ambient to 400°C).

-

Data Acquisition: The instrument continuously records the sample weight and the differential heat flow between the sample and a reference crucible.

-

Data Analysis:

-

The TGA curve (weight vs. temperature) is analyzed to determine the onset temperature of weight loss, which indicates the start of decomposition.

-

The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) or exothermic (e.g., decomposition) events. The peak temperature and the area under the peak (enthalpy) are calculated.

-

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetry technique used to study the thermal runaway potential of a substance under worst-case thermal scenarios.[6][7]

Objective: To determine the onset temperature of self-heating, the time to maximum rate of decomposition, and the pressure generated during decomposition.

Instrumentation: An Accelerating Rate Calorimeter.

Experimental Procedure:

-

Sample Preparation: A known amount of the sample is placed in a robust, sealed container (a "bomb").

-

Heat-Wait-Search Mode:

-

The sample is heated to a starting temperature.

-

The instrument then enters a "wait" period to allow for thermal equilibration.

-

During the "search" phase, the instrument monitors the sample's temperature for any self-heating.

-

-

Exotherm Detection: If the rate of self-heating exceeds a predefined threshold (e.g., 0.02°C/min), the instrument switches to an adiabatic mode.

-

Adiabatic Tracking: In this mode, the surrounding heaters match the sample's temperature, preventing any heat loss to the environment. The temperature and pressure of the sample are continuously recorded as the decomposition reaction accelerates.

-

Data Analysis: The data is used to determine key safety parameters such as the onset temperature of the exothermic reaction, the adiabatic temperature rise, and the pressure rise rate.

Potential Decomposition Pathway and Products

Anticipated Gaseous Decomposition Products may include:

-

Hydrogen cyanide (HCN)

-

Ammonia (NH₃)

-

Hydrogen chloride (HCl)

-

Various nitriles and aromatic fragments

Under oxidative conditions, the formation of oxides of carbon (CO, CO₂) and nitrogen (NOx) would also be expected.

Visualizations

Experimental Workflow for Thermal Hazard Assessment

Caption: Workflow for assessing thermal stability and hazards.

Proposed Thermal Decomposition Logic

Caption: A logical flow for the proposed thermal decomposition.

Conclusion

This compound exhibits thermal decomposition at temperatures exceeding 210°C, which is accompanied by an exothermic release of energy. This thermal profile necessitates careful handling and precise temperature control during its use as a pharmaceutical intermediate. The experimental protocols outlined in this guide provide a framework for a thorough thermal hazard assessment. Further studies employing techniques such as TGA-MS or TGA-FTIR are recommended to definitively identify the decomposition products and further elucidate the decomposition mechanism. This information is paramount for developing safe and robust manufacturing processes for pharmaceuticals derived from this important building block.

References

- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 4. azom.com [azom.com]

- 5. mt.com [mt.com]

- 6. belmontscientific.com [belmontscientific.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile from 4-Aminobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the manufacturing of antiviral agents like Rilpivirine.[1][2] The primary method outlined is a one-pot synthesis starting from 4-aminobenzamide, which offers advantages in terms of operational safety and cost-effectiveness by avoiding the isolation of the intermediate 4-aminobenzonitrile.[3] An alternative two-step protocol is also described.

Method 1: One-Pot Synthesis from 4-Aminobenzamide

This efficient method combines the formation of the pyrimidinylamino linkage and the dehydration of the benzamide to a benzonitrile in a single reaction vessel.[3]

Reaction Scheme:

-

Step 1: Condensation: 4-Aminobenzamide reacts with 2,4-dichloropyrimidine.

-

Step 2: Dehydration and Chlorination: The intermediate undergoes simultaneous dehydration of the amide to a nitrile and chlorination of the pyrimidine ring using a dehydrating/chlorinating agent.

Experimental Protocol:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and a stirrer, suspend 4-aminobenzamide (10g) in a suitable solvent.

-

Condensation: Slowly add 2,4-dichloropyrimidine to the suspension.

-

Dehydration and Chlorination: Add phosphorus oxychloride (POCl₃) (60-80g) dropwise to the reaction mixture.[3]

-

Reaction: Heat the mixture to 80-90°C and maintain for 1 hour, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or HPLC).[3]

-

Work-up:

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-Aminobenzamide | [3] |

| Key Reagents | 2,4-Dichloropyrimidine, Phosphorus Oxychloride | [3] |

| Reaction Temperature | 80-90 °C | [3] |

| Reaction Time | 1 hour | [3] |

| Product Purity | > 99.5% | [3] |

| Single Impurity | < 0.1% | [3] |

Process Workflow

Caption: Workflow for the one-pot synthesis.

Method 2: Two-Step Synthesis via 4-Aminobenzonitrile

This alternative route involves the initial preparation of 4-aminobenzonitrile from 4-aminobenzamide, followed by a coupling reaction with a dichloropyrimidine.

Step 1: Dehydration of 4-Aminobenzamide to 4-Aminobenzonitrile

Reaction Scheme: The amide group of 4-aminobenzamide is dehydrated to a nitrile using a suitable dehydrating agent like thionyl chloride.[4]

Experimental Protocol:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser cooled by brine, add 4-aminobenzamide (102g, 0.75 mol) and toluene (510g).[4]

-

Reagent Addition: Heat the mixture to 90-100°C and slowly add thionyl chloride (205g, 1.72 mol) dropwise.[4] Note: This reaction produces HCl and SO₂ gas, which should be appropriately trapped.

-

Reaction: Maintain the temperature until all the starting material dissolves and gas evolution ceases.[4]

-

Work-up:

-

Cool the reaction mixture to 50-60°C.

-

Add water for hydrolysis to remove the amino-protecting group formed during the reaction.[4]

-

Isolate the 4-aminobenzonitrile product through standard extraction and purification procedures.

-

Step 2: Buchwald-Hartwig Amination

Reaction Scheme: 4-Aminobenzonitrile is coupled with 2,4-dichloropyrimidine in a palladium-catalyzed Buchwald-Hartwig amination reaction.[5][6][7] This reaction is highly regioselective, with the amino group preferentially attacking the C2 position of 2,4-dichloropyrimidine.[8]

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add 4-aminobenzonitrile, 2,4-dichloropyrimidine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., X-Phos), and a base (e.g., KOt-Bu) in an appropriate solvent (e.g., toluene or THF).[9]

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by TLC or HPLC.

-

Work-up:

-

Cool the reaction mixture and filter to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the final product.

-

Signaling Pathway and Logical Relationship Diagram

Caption: Two-step synthesis pathway.

References

- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

- 4. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Notes and Protocols: 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a pyrimidine derivative that has garnered significant attention in medicinal chemistry.[1] Its primary importance in antiviral research lies in its role as a crucial intermediate in the synthesis of potent antiviral agents, most notably the non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] This document provides a comprehensive overview of its application, synthesis, and the antiviral properties of the compounds derived from it. While the direct antiviral activity of this compound is not extensively documented, its structural contribution to final drug candidates is paramount.

Chemical Properties and Synthesis

This compound is a white solid with the molecular formula C₁₁H₇ClN₄ and a molecular weight of 230.65 g/mol .[1] It features a chloropyrimidine ring linked to a benzonitrile moiety through an amino bridge.[1]

A common synthetic route involves the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

Application in Antiviral Drug Development

The principal application of this compound is as a key building block in the synthesis of diarylpyrimidine (DAPY) derivatives.[1][2] These derivatives are a class of NNRTIs effective against Human Immunodeficiency Virus Type 1 (HIV-1).[1]

Role in the Synthesis of Rilpivirine

A prominent example of a drug synthesized using this intermediate is Rilpivirine, an FDA-approved medication for the treatment of HIV-1 infection.[1][3] this compound serves as a critical precursor in a nucleophilic aromatic substitution reaction to form the core structure of Rilpivirine.[1]

Mechanism of Action of Derived Antivirals (NNRTIs)

Derivatives of this compound, such as Rilpivirine, function as non-nucleoside reverse transcriptase inhibitors.[1][3] They bind to a non-essential site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[1] This allosteric inhibition prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[1]

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClN₄ | [1][4] |

| Molecular Weight | 230.65 g/mol | [1] |

| CAS Number | 244768-32-9 | [1] |

| Appearance | White solid | [1] |

| Melting Point | 209–210°C | [1] |

| Primary Application | Intermediate in the synthesis of NNRTIs (e.g., Rilpivirine) | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the chlorination of the corresponding hydroxyl-pyrimidine derivative.[1]

Materials:

-

4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a reaction flask, suspend 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile in toluene.

-

Slowly add phosphorus oxychloride (molar ratio of substrate to POCl₃ is typically 1:3) to the suspension while stirring.[1]

-

Heat the reaction mixture to 70°C and maintain this temperature for 6-8 hours.[1]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-cold water.

-

The product will precipitate as a solid.

-

Collect the solid by filtration and wash with cold water.

-

Dry the product under vacuum to obtain this compound. The expected yield is typically in the range of 68-72%.[1]

Protocol 2: Synthesis of Rilpivirine using this compound

This protocol describes the nucleophilic aromatic substitution reaction to form the core of Rilpivirine.[1]

Materials:

-

This compound

-

4-((E)-2-cyanovinyl)-2,6-dimethylaniline hydrochloride

-

Acetonitrile

-

A suitable base (e.g., triethylamine)

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a solution of 4-((E)-2-cyanovinyl)-2,6-dimethylaniline hydrochloride in acetonitrile, add a suitable base (e.g., triethylamine) to neutralize the hydrochloride.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, Rilpivirine, may precipitate out of the solution or can be isolated by standard workup procedures including extraction and crystallization.

Visualizations

Caption: Synthesis pathway of Rilpivirine from its precursors.

Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors.

Conclusion

This compound is a vital intermediate in the synthesis of a new generation of antiviral drugs, particularly NNRTIs for HIV-1. While it may not possess significant direct antiviral activity itself, its role in the construction of complex and potent antiviral molecules like Rilpivirine is indispensable for modern drug discovery and development. The protocols and information provided herein serve as a valuable resource for researchers in the field of antiviral therapy.

References

- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Benzonitrile, 4-((4-((4-((1E)-2-cyanoethenyl)-2,6-dimethylphenyl)amino)-2-pyrimidinyl)amino)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile [lgcstandards.com]

Application Notes and Protocols: The Strategic Use of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a pivotal chemical intermediate in the synthesis of a diverse range of bioactive molecules. Its unique structure, featuring a reactive chloropyrimidine core and a versatile benzonitrile moiety, makes it a valuable building block in the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a focus on the synthesis of antiviral agents and kinase inhibitors. Quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized to facilitate understanding and application in a research and development setting.

Chemical Properties and Data

This compound is a stable, solid compound with the following properties:

| Property | Value | Reference |

| CAS Number | 244768-32-9 | [1][2] |

| Molecular Formula | C₁₁H₇ClN₄ | [1][2] |

| Molecular Weight | 230.65 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 209–210°C | [1] |

| Purity (by HPLC) | >98% | |

| Storage | 2-8°C, protected from light and moisture | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | |

| ESI-MS | m/z 231.2 [M+H]⁺ | [1] |

Applications in Pharmaceutical Synthesis

This intermediate is a cornerstone in the synthesis of diarylpyrimidine derivatives, a class of compounds with significant therapeutic potential.

Antiviral Agents: Synthesis of Rilpivirine

This compound is a key precursor in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis involves a nucleophilic aromatic substitution reaction.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of the title compound is through the chlorination of its hydroxy-pyrimidine precursor.

Reaction Scheme:

Protocol:

-

To a reaction vessel, add 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent).

-

Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) at 0°C.

-

Heat the reaction mixture to 70°C and stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly quench the reaction by pouring it into ice-water.

-

Filter the resulting precipitate and wash with cold water.

-

Dry the solid under vacuum to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 68-72% | [1] |

| Purity | >98% (by HPLC) |

Synthesis of Diarylpyrimidine Kinase Inhibitors

The following is a general protocol for the synthesis of diaminopyrimidine-based kinase inhibitors, which can be adapted for specific targets. This involves a nucleophilic aromatic substitution reaction between this compound and a substituted aniline.

Reaction Scheme:

Protocol:

-

In a reaction flask, dissolve this compound (1 equivalent) and the desired substituted aniline (1.1 equivalents) in a suitable solvent (e.g., isopropanol, DMF).

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).

-

Heat the reaction mixture to reflux (typically 80-120°C) and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

If a precipitate forms, filter and wash with a suitable solvent (e.g., ethanol, ether).

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

-

Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Quantitative Data for Representative FAK Inhibitor Synthesis:

| Compound | FAK IC₅₀ (nM) | A549 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) | Reference |

| Compound A12 | - | 130 | 94 | [3] |

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Synthesis of Diarylpyrimidine Kinase Inhibitors

Synthesis workflow for diarylpyrimidine kinase inhibitors.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Pathway

Many diaminopyrimidine-based kinase inhibitors target the EGFR signaling pathway, which is crucial in cell proliferation and survival.[4][5][6]

Simplified EGFR signaling pathway and inhibition.

Signaling Pathway: JAK-STAT Pathway

Rilpivirine, synthesized from the title intermediate, has been shown to affect the JAK-STAT signaling pathway.[7] This pathway is critical for immune response and cell growth.

Overview of the JAK-STAT signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. The protocols and data presented herein provide a solid foundation for its application in the development of novel antiviral agents and kinase inhibitors. The provided visualizations of synthetic workflows and biological pathways are intended to aid researchers in the strategic design and execution of their research endeavors. Further exploration of this intermediate's reactivity and its application in the synthesis of other therapeutic agents is a promising area for future research.

References

- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Application Note: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

Introduction